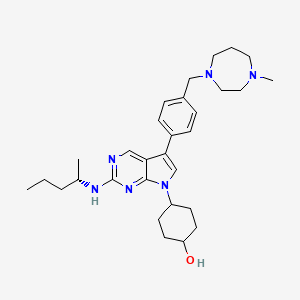

UNC4203

Description

Propriétés

IUPAC Name |

4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUGTGGDEAGXJP-OIEGUCRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC4203: A Deep Dive into its Mechanism of Action as a Potent and Selective MERTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of UNC4203, a potent and highly selective inhibitor of the MERTK receptor tyrosine kinase. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Targeting the MERTK Signaling Axis

This compound exerts its biological effects through the direct inhibition of MER tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MERTK is a critical regulator of various cellular processes, including cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells). In numerous cancers, MERTK is aberrantly overexpressed and activated, contributing to tumor progression, metastasis, and the suppression of the anti-tumor immune response.

By binding to the ATP-binding pocket of the MERTK kinase domain, this compound competitively inhibits its catalytic activity. This blockade of MERTK autophosphorylation and the subsequent phosphorylation of its downstream substrates effectively abrogates MERTK-mediated signaling. The inhibition of this pathway leads to decreased tumor cell survival, reduced proliferation, and potentially, the restoration of an anti-tumor immune microenvironment.

Quantitative Analysis of this compound Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency for MERTK and selectivity over other kinases, including closely related TAM family members.

| Target Kinase | IC50 (nM) | Reference |

| MERTK | 1.2 | [1] |

| MERTK | 2.4 | [2] |

| AXL | 140 | [1] |

| AXL | 80 | [2] |

| TYRO3 | 42 | [1] |

| TYRO3 | 9.1 | [2] |

| FLT3 | 90 | [1] |

| FLT3 | 39 | [2] |

Signaling Pathways Modulated by this compound

MERTK activation triggers a cascade of downstream signaling events that promote cancer cell survival and proliferation. This compound, by inhibiting MERTK, effectively dampens these pro-oncogenic signals. The primary pathways affected include:

-

PI3K/AKT Pathway: MERTK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT, a key regulator of cell survival and proliferation.

-

MEK/ERK Pathway: The RAS/RAF/MEK/ERK pathway is another critical signaling cascade downstream of MERTK that promotes cell growth and division.

-

JAK/STAT Pathway: MERTK can also activate the JAK/STAT pathway, which is involved in cytokine signaling and the regulation of gene expression related to cell survival and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MERTK and other kinases.

Methodology:

-

Reagents: Recombinant human kinase enzymes (MERTK, AXL, TYRO3, FLT3), appropriate peptide substrate, ATP, and this compound.

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase enzyme to the assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km).

-

-

Detection: After a set incubation time (e.g., 60 minutes), terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based MERTK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit MERTK phosphorylation within a cellular context.

Methodology:

-

Cell Culture: Culture a human cancer cell line that endogenously expresses MERTK (e.g., MOLM-13 for leukemia) in appropriate growth medium.

-

Compound Treatment:

-

Seed the cells in a multi-well plate.

-

Treat the cells with serially diluted this compound or DMSO for a specific duration (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

Immunoblotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total MERTK as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-MERTK and total MERTK. Normalize the p-MERTK signal to the total MERTK signal and calculate the percentage of inhibition relative to the DMSO-treated control. Determine the cellular IC50 value.

In Vivo Mouse Model of Leukemia

This protocol describes the evaluation of this compound's efficacy in a preclinical animal model of leukemia.

Methodology:

-

Animal Model: Utilize an appropriate mouse model of leukemia, such as a xenograft model where human leukemia cells (e.g., MOLM-13) are implanted into immunodeficient mice (e.g., NSG mice).

-

Tumor Engraftment: Inject the leukemia cells intravenously into the mice. Monitor for signs of disease progression.

-

Compound Administration: Once the leukemia is established, randomize the mice into treatment and vehicle control groups. Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 30 mg/kg, once daily).

-

Pharmacodynamic Assessment:

-

At a set time point after the final dose, euthanize a cohort of mice.

-

Harvest bone marrow cells.

-

Prepare cell lysates and perform immunoblotting for p-MERTK and total MERTK as described in the cell-based assay protocol to confirm target engagement in vivo.

-

-

Efficacy Evaluation:

-

Monitor the remaining mice for survival.

-

Record body weight as a measure of toxicity.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen, liver) to assess tumor burden, for example, by flow cytometry for human CD45-positive cells.

-

-

Data Analysis: Compare the survival curves between the treatment and vehicle groups using a Kaplan-Meier analysis. Statistically compare tumor burden and pharmacodynamic markers between the groups.

Conclusion

This compound is a potent and selective MERTK inhibitor that effectively targets the MERTK signaling pathway. Its mechanism of action, characterized by the direct inhibition of MERTK kinase activity, leads to the suppression of pro-survival and proliferative signaling in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MERTK-targeting therapeutics. The robust preclinical data, including significant in vivo efficacy, underscore the potential of this compound as a promising therapeutic agent for MERTK-driven malignancies.

References

UNC4203 MERTK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core functions of UNC4203, a potent and selective inhibitor of MERTK (Mer Tyrosine Kinase). MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is a crucial player in various cellular processes and its dysregulation is implicated in numerous cancers.[1][2][3] This document outlines the mechanism of action of this compound, its quantitative inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a small molecule inhibitor that targets the kinase activity of MERTK.[1][4] By binding to the ATP-binding site of the MERTK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor.[5][6] This blockade of MERTK signaling disrupts downstream pathways that are critical for cancer cell survival, proliferation, migration, and chemoresistance.[3][7][8] Aberrant MERTK expression has been identified in a wide array of malignancies, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma, making it a compelling target for cancer therapy.[2][3][7]

Quantitative Inhibitor Profile

This compound exhibits high potency and selectivity for MERTK, with significant, though lesser, activity against other TAM family members and the FLT3 kinase. The following tables summarize the key quantitative data for this compound.

| Parameter | Kinase | Value (nM) | Reference |

| IC50 | MERTK | 1.2 - 2.4 | [1][4][9][10][11] |

| AXL | 80 - 140 | [1][9][10][11] | |

| TYRO3 | 9.1 - 42 | [1][9][10][11] | |

| FLT3 | 39 - 90 | [1][9][10][11] | |

| Ki | MERTK | 0.42 | [1] |

| AXL | 40.22 | [1] | |

| TYRO3 | 3.87 | [1] | |

| FLT3 | 16.14 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Cell-based MERTK Phosphorylation IC50 | 13.8 nM | [4] |

| Oral Bioavailability (%F) | 15% - 58% | [1][9] |

| Half-life (T1/2) | 3.0 h - 7.8 h | [1][9] |

Table 2: Cellular and Pharmacokinetic Properties of this compound

MERTK Signaling Pathways Modulated by this compound

MERTK activation, typically initiated by its ligands Gas6 or Protein S, triggers a cascade of downstream signaling events that promote oncogenesis.[3][7] this compound effectively abrogates these pathways.

Caption: MERTK signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MERTK inhibitors. The following sections provide generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of this compound to displace a fluorescently labeled tracer from the MERTK ATP-binding site.[12]

Materials:

-

Recombinant human MERTK enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase buffer

-

This compound (serially diluted)

-

384-well microplates

Procedure:

-

Prepare a 3X solution of this compound at various concentrations in kinase buffer.

-

Prepare a 3X solution of MERTK enzyme and Eu-anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Add 5 µL of the 3X this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X MERTK/antibody solution to the wells.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and plot the results against the this compound concentration to determine the IC50 value.

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based MERTK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.

Materials:

-

MERTK-expressing cancer cell line (e.g., SNU-638, MKN-45)[13]

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Gas6 or Protein S (ligand)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-MERTK, anti-total-MERTK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MERTK-expressing cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Gas6 or Protein S for 15-30 minutes to induce MERTK phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-MERTK and total MERTK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify band intensities to determine the IC50 for inhibition of MERTK phosphorylation.

Caption: Workflow for cell-based MERTK phosphorylation assay.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.[5]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MERTK-expressing cancer cell line

-

This compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MERTK-expressing cancer cells into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Plot tumor growth curves to evaluate the efficacy of this compound.

Caption: Workflow for in vivo tumor xenograft study.

Conclusion

This compound is a potent and selective MERTK inhibitor with demonstrated in vitro and in vivo activity. Its ability to disrupt key oncogenic signaling pathways makes it a promising candidate for further development as a cancer therapeutic. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on MERTK-targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound|UNC 4203;UNC-4203 [dcchemicals.com]

- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tebubio.com [tebubio.com]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Target Profile of UNC4203: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the target profile of UNC4203, a potent and selective inhibitor of the MERTK receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MERTK.

Core Target and Selectivity

This compound is a small molecule inhibitor that primarily targets MERTK (MER Tyrosine Kinase) , a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. It exhibits high potency against MERTK with significant selectivity over the other TAM family members, AXL and TYRO3, as well as the FMS-like tyrosine kinase 3 (FLT3).

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | IC50 (nM) |

| MERTK | 1.2 - 2.4 |

| TYRO3 | 9.1 - 42 |

| AXL | 80 - 140 |

| FLT3 | 39 - 90 |

Note: The range of IC50 values is derived from multiple publicly available sources and may vary depending on the specific assay conditions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the MERTK kinase domain. By binding to the ATP-binding pocket of MERTK, it prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. The inhibition of MERTK signaling can lead to direct anti-tumor effects and modulation of the tumor microenvironment.

Signaling Pathways

MERTK is a key regulator of several cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells). In cancer, aberrant MERTK signaling can promote tumor growth and metastasis. This compound, by inhibiting MERTK, can modulate these oncogenic pathways.

UNC4203 discovery and development

An in-depth search has revealed no publicly available information, research articles, or clinical data pertaining to a compound designated "UNC4203." This suggests that "this compound" may be an internal project code, a compound that has not been disclosed in public literature, or potentially an incorrect identifier.

Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

For researchers, scientists, and drug development professionals interested in obtaining information on a specific compound, it is recommended to:

-

Verify the Compound Identifier: Ensure the name or code (e.g., "this compound") is accurate and publicly used. Check for any alternative designations or chemical names.

-

Consult Proprietary Databases: If you have access to internal or subscription-based pharmaceutical and chemical databases, these may contain information on compounds not yet in the public domain.

-

Review Patent Filings: Information on novel compounds is often first disclosed in patent applications. Searching patent databases with relevant keywords or chemical structures may yield results.

-

Examine Conference Proceedings: Early-stage research is frequently presented at scientific conferences before being published in peer-reviewed journals.

Without verifiable and publicly accessible data on this compound, any attempt to generate the requested content would be purely speculative and not grounded in scientific fact. Should information on this compound become available in the public domain, a comprehensive technical guide could be developed.

Unveiling the Biological Activity of UNC4203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of UNC4203, a potent and highly selective inhibitor of the MERTK receptor tyrosine kinase. The information presented herein is curated from primary research and is intended to support further investigation and drug development efforts in the field of oncology, particularly in the context of leukemia.

Core Efficacy and Selectivity

This compound, also identified as compound 19 in its discovery publication, demonstrates sub-nanomolar inhibitory activity against MERTK. Its selectivity is a key attribute, with significantly lower potency against other TAM family kinases, AXL and TYRO3, as well as the frequently co-targeted kinase FLT3. This selectivity profile minimizes off-target effects, a critical consideration in targeted cancer therapy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| MERTK | 1.2 |

| AXL | 140 |

| TYRO3 | 42 |

| FLT3 | 90 |

Data compiled from publicly available sources.[1][2]

Mechanism of Action: MERTK Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the MERTK receptor, a critical step in the activation of downstream signaling pathways that promote cancer cell survival, proliferation, and resistance to apoptosis. In various cancer types, including leukemia, MERTK signaling is aberrantly activated, contributing to disease progression.

The binding of the ligand, Gas6, to the MERTK receptor initiates a signaling cascade that involves the activation of key pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK pathways. By blocking MERTK's kinase activity, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in MERTK-dependent cancer cells.

Figure 1: Simplified MERTK Signaling Pathway and the inhibitory action of this compound.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in a murine model of leukemia have demonstrated the in vivo efficacy of this compound. Oral administration of the compound led to a significant reduction in the phosphorylation of MERTK in bone marrow leukemia cells, confirming target engagement in a physiological setting.

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Dose | 10 mg/kg (oral or IV) |

| Oral Bioavailability | 58% |

| Half-life (t1/2) | 7.8 hours |

| Volume of Distribution (Vd) | 1.7 L/kg |

| Clearance | 36 mL/min/kg |

Data is for reference only and may vary based on experimental conditions.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MERTK and other kinases.

Methodology:

-

Recombinant kinase domains are incubated with a fluorescently labeled ATP substrate and a peptide substrate in a buffer solution.

-

This compound is added in a series of dilutions to determine its inhibitory effect.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based MERTK Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit MERTK phosphorylation in a cellular context.

Methodology:

-

A human cancer cell line endogenously expressing MERTK (e.g., a leukemia cell line) is cultured to a suitable confluency.

-

Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

-

The cells are then treated with varying concentrations of this compound for a specified period.

-

MERTK is stimulated with its ligand, Gas6, to induce phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

MERTK phosphorylation is assessed by Western blotting using antibodies specific for phosphorylated MERTK and total MERTK. The ratio of phosphorylated to total MERTK is quantified.

In Vivo Murine Leukemia Model

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound.

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are engrafted with human leukemia cells that express MERTK.

-

Once the leukemia is established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a predetermined dose and schedule.

-

At the end of the study, bone marrow is harvested, and leukemia cells are isolated.

-

The level of MERTK phosphorylation in the isolated leukemia cells is determined by flow cytometry or Western blot to assess target engagement.

-

Efficacy is evaluated by monitoring disease progression and overall survival of the treated mice compared to the control group.

References

UNC4203: A Deep Dive into Its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC4203 is a potent and highly selective, orally bioavailable inhibitor of Mer anemd Fms-like tyrosine kinase 3 (MerTK).[1][2] MerTK, a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases, is overexpressed in a variety of malignancies and plays a crucial role in promoting oncogenesis through the activation of downstream signaling pathways that regulate cell survival, proliferation, and migration. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. While direct quantitative data for this compound's effect on downstream targets is emerging, this guide draws upon extensive research on closely related and well-characterized MERTK inhibitors, UNC2025 and MRX-2843, to provide a robust understanding of the mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound, by directly inhibiting the kinase activity of MerTK, effectively attenuates the signal transduction cascades that are aberrantly activated in various cancers. The primary downstream pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

The PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling network that promotes cell survival and proliferation. Upon activation by growth factors, MerTK phosphorylates and activates PI3K, which in turn converts PIP2 to PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.

Inhibition of MerTK by this compound and its analogs has been shown to significantly reduce the phosphorylation of AKT (p-AKT), thereby inactivating this pro-survival pathway.[3][4][5]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade that regulates cell growth, differentiation, and survival. Activation of MerTK leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell proliferation.

Studies with MERTK inhibitors demonstrate a marked decrease in the levels of p-ERK1/2, indicating a blockade of this pathway.[3][5]

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is implicated in the regulation of immune responses, cell survival, and proliferation. Ligand-induced dimerization of MerTK can lead to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and inflammation.

Inhibition of MERTK has been shown to decrease the phosphorylation of STAT proteins, such as STAT6, thereby inhibiting their transcriptional activity.[3][5]

Quantitative Data on MERTK Inhibition

While specific quantitative data for this compound's direct impact on downstream signaling proteins is not yet widely published, the inhibitory concentrations (IC50) for MerTK and the effects of closely related compounds on downstream targets provide valuable insights.

| Compound | Target | IC50 (nM) | Cell Line | Downstream Effect | Reference |

| This compound | MERTK | 1.2 | - | - | [1] |

| AXL | 140 | - | - | [1] | |

| TYRO3 | 42 | - | - | [1] | |

| FLT3 | 90 | - | - | [1] | |

| UNC2025 | MERTK | - | 697 B-ALL, Kasumi-1 AML | Dose-dependent decrease in p-MERTK, p-STAT6, p-AKT, and p-ERK1/2 | [3] |

| MRX-2843 | MERTK | 1.3 | Kasumi-1 AML | Dose-dependent inhibition of p-ERK1/2, p-AKT, and p-STAT6 (25-300 nM) | [5] |

| FLT3 | 0.64 | - | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of MERTK inhibitors on downstream signaling pathways.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the phosphorylation status of key signaling proteins like AKT, ERK, and STAT following treatment with a MERTK inhibitor.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., 697 B-ALL, Kasumi-1 AML) in appropriate media supplemented with 10% FBS and antibiotics.

-

For experiments, seed cells and allow them to adhere overnight.

-

The following day, starve the cells in serum-free media for 2-4 hours.

-

Treat the cells with the MERTK inhibitor (e.g., this compound, UNC2025) at various concentrations for 1-2 hours.

-

Stimulate the cells with a MERTK ligand, such as Gas6 (e.g., 200 ng/mL), for 10-15 minutes to induce MERTK phosphorylation.

2. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-AKT, p-ERK, p-STAT) and total proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core downstream signaling pathways of MERTK and the points of inhibition by this compound.

Caption: MERTK downstream signaling pathways and inhibition by this compound.

Caption: Western blot workflow for analyzing this compound's effects.

Conclusion

This compound and its analogs represent a promising class of targeted therapies for cancers that overexpress MerTK. By potently and selectively inhibiting MerTK, these compounds effectively shut down key downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are critical for tumor cell survival, proliferation, and migration. The data from closely related MERTK inhibitors strongly suggest that this compound will demonstrate similar efficacy in blocking these oncogenic signaling cascades. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of UNC4203 in the Inhibition of STAT6 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism by which UNC4203, a potent and selective small molecule inhibitor, is understood to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). While primarily characterized as a MERTK inhibitor, emerging evidence points to the MERTK signaling pathway as a key regulator of STAT6 activation. This document provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to various cytokines, particularly Interleukin-4 (IL-4) and Interleukin-13 (IL-13). The phosphorylation of STAT6 at tyrosine residue 641 (Tyr641) is a hallmark of its activation, leading to dimerization, nuclear translocation, and the subsequent regulation of gene expression involved in immune responses, inflammation, and cell proliferation. Dysregulation of the STAT6 pathway is implicated in a range of diseases, including allergic inflammatory diseases and various cancers.

This compound is a highly selective and orally bioavailable inhibitor of the MERTK receptor tyrosine kinase. MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is involved in a variety of cellular processes, including efferocytosis, immune regulation, and cell survival. Recent studies have elucidated a direct signaling cascade wherein activation of MERTK by its ligand, Gas6, leads to the downstream phosphorylation and activation of STAT6. This guide explores the role of this compound as an inhibitor of this MERTK-mediated STAT6 phosphorylation.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound has been characterized against its primary target, MERTK, as well as other related kinases. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| MERTK | 1.2 | Not Reported | [1][2][3] |

| MERTK | 2.4 | 0.42 | [4][5] |

| AXL | 140 | 40.22 | [1][2][4] |

| TYRO3 | 42 | 3.87 | [1][2][4] |

| FLT3 | 90 | Not Reported | [1][2][3] |

| FLT3 | 39 | 16.14 | [4][5] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell-based MERTK Phosphorylation | - | IC50 | 13.8 nM | [5] |

| In Vivo MERTK Phosphorylation | Mice with advanced leukemia | Dose | 30 mg/kg (ip) | [5] |

| Table 2: Cellular and In Vivo Activity of this compound |

Signaling Pathway and Mechanism of Action

The inhibition of STAT6 phosphorylation by this compound is proposed to occur through the blockade of the MERTK signaling pathway. The binding of the ligand Gas6 to the extracellular domain of MERTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation of MERTK initiates a downstream signaling cascade that has been shown to include the phosphorylation of STAT6. By potently inhibiting the kinase activity of MERTK, this compound prevents this downstream signaling event, thereby blocking the phosphorylation of STAT6.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on MERTK and STAT6 phosphorylation.

MERTK In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant MERTK.

Materials:

-

Recombinant human MERTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of MERTK enzyme solution (prepared in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate (prepared in kinase buffer). The final ATP concentration should be at or near the Km for MERTK.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Phospho-STAT6

This protocol describes the detection of phosphorylated STAT6 in cell lysates following treatment with this compound and stimulation with a MERTK ligand.

Materials:

-

Cell line expressing MERTK (e.g., T-cell lymphoblastic leukemia or acute myeloid leukemia cell lines)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

MERTK ligand (e.g., recombinant human Gas6)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with Gas6 for a predetermined time (e.g., 15-30 minutes) to induce MERTK-mediated STAT6 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phospho-STAT6.

Cell-Based HTRF Assay for Phospho-STAT6

This protocol provides a high-throughput method for quantifying STAT6 phosphorylation in a cellular context.

Materials:

-

Cell line expressing MERTK

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

MERTK ligand (e.g., recombinant human Gas6)

-

HTRF Phospho-STAT6 (Tyr641) Assay Kit (e.g., from Revvity)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Seed cells into a 96-well or 384-well culture plate and culture overnight.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with Gas6 for the recommended time to induce STAT6 phosphorylation.

-

Lyse the cells using the lysis buffer provided in the HTRF kit.

-

Transfer the cell lysates to a 384-well white detection plate.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-total STAT6 antibody and d2-labeled anti-phospho-STAT6 antibody) to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Determine the IC50 value of this compound by plotting the HTRF ratio against the inhibitor concentration.

Conclusion

The available preclinical data strongly support a model in which this compound inhibits the phosphorylation of STAT6 through its potent blockade of MERTK kinase activity. This mechanism provides a clear rationale for investigating the therapeutic potential of this compound in diseases driven by aberrant MERTK and STAT6 signaling. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the inhibitory effects of this compound on the MERTK-STAT6 signaling axis. Future studies should aim to further characterize the in vivo efficacy of this compound in relevant disease models and to explore the full spectrum of its cellular effects downstream of MERTK inhibition.

References

The MERTK Inhibitor UNC4203: A Technical Guide to its Effects on AKT and ERK1/2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of UNC4203, a potent and selective MERTK inhibitor, on the crucial intracellular signaling pathways, AKT and ERK1/2. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Introduction

This compound is a small molecule inhibitor targeting MERTK (MER proto-oncogene, tyrosine kinase), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MERTK is ectopically expressed or overexpressed in a variety of hematological and solid malignancies and its activation is linked to tumor cell proliferation, survival, and chemoresistance. The downstream signaling pathways mediated by MERTK include the PI3K/AKT and RAS/MEK/ERK pathways. By inhibiting MERTK, this compound offers a promising therapeutic strategy for cancers dependent on this signaling axis. This guide will delve into the specific effects of this compound on the AKT and ERK1/2 signaling pathways.

Data Presentation

The inhibitory activity of this compound has been characterized against its primary target MERTK and other related kinases. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| MERTK | 1.2 | [1] |

| MERTK | 2.4 | [2] |

| AXL | 140 | [1] |

| AXL | 80 | [2] |

| TYRO3 | 42 | [1] |

| TYRO3 | 9.1 | [2] |

| FLT3 | 90 | [1] |

| FLT3 | 39 | [2] |

Table 2: Cell-Based Inhibitory Activity of this compound

| Assay | Cell Line | IC50 (nM) | Reference |

| MERTK Phosphorylation | Not Specified | 13.8 | [2] |

Note: Specific IC50 values for the inhibition of AKT and ERK1/2 phosphorylation by this compound are not currently available in the public domain based on the conducted search.

Signaling Pathways

Activation of MERTK by its ligand, Gas6, leads to the recruitment and activation of downstream signaling molecules, resulting in the phosphorylation and activation of AKT and ERK1/2. This compound, by inhibiting the kinase activity of MERTK, blocks these downstream signaling events.

Caption: MERTK-AKT signaling pathway and the inhibitory action of this compound.

Caption: MERTK-ERK1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on AKT and ERK1/2 signaling and cell viability. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blotting for Phospho-AKT and Phospho-ERK1/2

This protocol describes the detection of phosphorylated AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of phosphorylated AKT and ERK1/2.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a MERTK ligand such as Gas6 (e.g., 200 ng/mL) for a short period (e.g., 10-30 minutes) to induce MERTK signaling.

2. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with antibodies for total AKT and total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

3. MTT/MTS Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

References

Structural Analysis of UNC4203 Binding to MERTK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is a critical regulator of physiological processes such as efferocytosis and immune response modulation.[1][2] Aberrant MERTK signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] UNC4203 has emerged as a potent and selective inhibitor of MERTK. This technical guide provides a comprehensive analysis of the structural basis of this compound binding to MERTK, integrating available biochemical data and inferred structural insights. While a co-crystal structure of the this compound-MERTK complex is not publicly available, this document leverages data from related inhibitor-bound structures to propose a model of interaction, supported by quantitative binding data and detailed experimental methodologies.

Introduction to MERTK

MERTK is a single-pass transmembrane receptor composed of an extracellular domain featuring two immunoglobulin-like (Ig) and two fibronectin type III (FN-III) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[1] Its primary ligands are the vitamin K-dependent proteins Gas6 (Growth arrest-specific 6) and Protein S.[1][2] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating downstream signaling cascades.[3] These pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, regulate crucial cellular functions like survival, proliferation, and migration.[3]

This compound: A Potent MERTK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MERTK. The following table summarizes the inhibitory activity of this compound against MERTK and other related kinases.

| Kinase | IC50 (nM) | Ki (nM) | Reference |

| MERTK | 1.2 - 2.4 | 0.42 | [4][5] |

| AXL | 80 - 140 | 40.22 | [4][5] |

| TYRO3 | 9.1 - 42 | 3.87 | [4][5] |

| FLT3 | 39 - 90 | 16.14 | [4][5] |

Structural Basis of MERTK Inhibition by this compound (Inferred)

In the absence of a direct co-crystal structure of this compound bound to MERTK, we can infer the binding mode by examining the crystal structures of MERTK in complex with other inhibitors and by understanding the general architecture of the kinase domain. The MERTK kinase domain adopts a canonical two-lobed structure, with an N-lobe and a C-lobe connected by a hinge region, which forms the ATP-binding pocket.[6][7]

It is highly probable that this compound acts as a Type I inhibitor, binding to the active conformation of MERTK in the ATP-binding pocket and competing with ATP. Key interactions likely involve:

-

Hinge Region: Formation of hydrogen bonds with the backbone atoms of the hinge region residues is a hallmark of kinase inhibitors.

-

Gatekeeper Residue: The gatekeeper residue, which is a leucine in MERTK (Leu671), controls access to a hydrophobic pocket.[6] The hydrophobic moieties of this compound likely engage in van der Waals interactions within this pocket.

-

DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop is crucial for kinase activity. Type I inhibitors typically bind to the "DFG-in" conformation, where the aspartate is oriented towards the active site to coordinate magnesium ions.

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting MERTK, effectively blocks its downstream signaling cascades. The following diagram illustrates the canonical MERTK signaling pathway and the point of inhibition by this compound.

Caption: MERTK signaling pathway and this compound inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the validation and characterization of MERTK inhibitors. Below are representative methodologies for key assays.

In Vitro MERTK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 value of an inhibitor.

-

Reagents and Materials:

-

Recombinant human MERTK kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or test compound) serially diluted in DMSO

-

HTRF detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665)

-

384-well low-volume microplates

-

-

Procedure:

-

Add 2 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 4 µL of MERTK enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro MERTK kinase HTRF assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

Reagents and Materials:

-

Recombinant human MERTK kinase domain

-

This compound

-

SPR sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

-

-

Procedure:

-

Immobilize the MERTK protein onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized MERTK surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

After each cycle, regenerate the sensor surface with the regeneration solution.

-

Record the sensorgrams (response units vs. time).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).

-

Conclusion

This compound is a highly potent and selective inhibitor of MERTK, a key driver in various cancers. While the precise structural details of the this compound-MERTK interaction await elucidation via co-crystallization studies, the available biochemical data, coupled with our understanding of kinase inhibitor binding modes, provides a strong foundation for its mechanism of action. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of novel MERTK inhibitors. Further structural studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Focus on Molecules: MERTK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the inhibited states of the Mer receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MERTK Inhibition in Acute Myeloid Leukemia: A Technical Guide on UNC4203 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted therapies, AML, particularly in relapsed or refractory cases, remains a significant clinical challenge. A promising therapeutic target in AML is the MER proto-oncogene tyrosine kinase (MERTK), a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases. MERTK is overexpressed in a majority of AML cases and plays a crucial role in leukemogenesis by promoting cell survival, proliferation, and resistance to apoptosis.

This technical guide focuses on UNC4203, a potent and selective MERTK inhibitor, and its role in AML research. Due to the limited availability of published data specifically on this compound in AML at the time of this writing, this guide will draw upon comprehensive data from its close structural and functional analogs, UNC2025, UNC1666, and MRX-2843, to provide a detailed overview of the mechanism of action, experimental protocols, and potential therapeutic utility of MERTK inhibition in AML.

This compound: A Potent MERTK Inhibitor

This compound is a small molecule inhibitor with high selectivity for MERTK. Its inhibitory activity against MERTK and other related kinases is summarized below.

| Kinase | IC50 (nM) |

| MERTK | 1.2 |

| AXL | 140 |

| TYRO3 | 42 |

| FLT3 | 90 |

Mechanism of Action: MERTK and FLT3 Signaling in AML

MERTK signaling promotes AML cell survival and proliferation through the activation of downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Many MERTK inhibitors, including the UNC series, also exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), another critical driver of AML pathogenesis, particularly in patients with FLT3 internal tandem duplication (FLT3-ITD) mutations. The dual inhibition of MERTK and FLT3 presents a promising therapeutic strategy for a broad range of AML subtypes.

Preclinical Data of this compound Analogs in AML

Studies on UNC2025, UNC1666, and MRX-2843 provide valuable insights into the potential anti-leukemic effects of this compound.

In Vitro Efficacy in AML Cell Lines

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of MERTK inhibitors on various AML cell lines.

| Cell Line | MERTK/FLT3 Status | Compound | IC50 (nM) |

| MOLM-14 | FLT3-ITD | UNC2025 | 14 |

| MV4-11 | FLT3-ITD | UNC1666 | <10 |

| Kasumi-1 | MERTK+ | UNC2025 | 2.7 |

| NOMO-1 | MERTK+ | UNC2025 | <100 |

| U937 | MERTK+ | UNC1666 | <100 |

| MOLM-13 | FLT3-ITD | UNC1666 | <10 |

Induction of Apoptosis

MERTK inhibitors induce programmed cell death in AML cells. Treatment with UNC1666 for 72 hours resulted in a significant increase in apoptosis.[1]

| Cell Line | Treatment | % Apoptosis (Mean ± SD) |

| Mer-positive (Nomo-1, Kasumi-1, U937) | Vehicle (DMSO) | 20 ± 10 |

| Mer-positive (Nomo-1, Kasumi-1, U937) | UNC1666 | 66 ± 10 |

| FLT3-ITD (Molm-13, MV4;11) | Vehicle (DMSO) | 10 ± 2 |

| FLT3-ITD (Molm-13, MV4;11) | UNC1666 | 90 ± 6 |

Cell Cycle Analysis

Treatment with UNC2025 for 48 hours led to alterations in cell cycle progression in AML cell lines, indicating a reduction in cell proliferation.[2]

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| Kasumi-1 | Vehicle | 55 | 30 | 15 |

| Kasumi-1 | UNC2025 (300nM) | 30 | 10 | 60 |

| NOMO-1 | Vehicle | 60 | 25 | 15 |

| NOMO-1 | UNC2025 (300nM) | 40 | 15 | 45 |

In Vivo Efficacy in AML Xenograft Models

Oral administration of MERTK inhibitors has demonstrated significant therapeutic efficacy in mouse models of AML.

| Model | Compound | Dosing | Outcome |

| NOMO-1 AML Xenograft | UNC2025 | 75mg/kg, once daily | Increased median survival from 15.5 to 37 days.[2] |

| Patient-Derived AML Xenograft | UNC2025 | 75mg/kg, once daily | Induced disease regression.[2] |

| FLT3-ITD AML Xenograft | MRX-2843 | Once daily oral therapy | Prolonged survival 2- to 3-fold over vehicle.[2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of a compound on AML cells.

-

Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Treat cells with serial dilutions of the MERTK inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

Investigating UNC4203: A Potent and Selective MERTK Inhibitor for Acute Lymphoblastic Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute lymphoblastic leukemia (ALL) remains a challenging malignancy, particularly in relapsed or refractory cases. The receptor tyrosine kinase MERTK is ectopically expressed in a significant subset of both B-cell and T-cell ALL, where it promotes pro-survival signaling and chemoresistance, making it a compelling therapeutic target. This document provides a comprehensive technical overview of UNC4203, a potent, orally bioavailable, and highly selective MERTK inhibitor. We consolidate preclinical data on its mechanism of action, pharmacokinetic profile, and the anticipated anti-leukemic effects based on studies of closely related MERTK inhibitors. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound in ALL.

Introduction to MERTK in Acute Lymphoblastic Leukemia

MERTK (MER Tyrosine Kinase) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. While its expression is normally restricted to specific tissues, MERTK is aberrantly expressed in 30-50% of pediatric B-ALL and T-ALL cases.[1][2][3] This ectopic expression is not benign; upon activation by its ligand Gas6, MERTK initiates a cascade of downstream signaling pathways that are critical for leukemic cell survival, proliferation, and resistance to standard chemotherapies.[1][4] Key signaling pathways activated by MERTK in ALL include the MAPK/ERK and JAK/STAT pathways, which are well-established drivers of oncogenesis.[1][5] Inhibition of MERTK has been shown to abrogate these survival signals, increase sensitivity to chemotherapeutic agents, and prolong survival in preclinical models of ALL, validating it as a promising therapeutic target.[1][2][5]

This compound: A Profile of a Selective MERTK Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against MERTK. Its pharmacological and pharmacokinetic properties make it a strong candidate for clinical development.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar potency against MERTK, with significant selectivity over other TAM family kinases and the closely related kinase FLT3. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Target Kinase | IC50 (nM) [6] | Ki (nM) [7] |

| MERTK | 1.2 | 0.42 |

| AXL | 140 | 40.22 |

| TYRO3 | 42 | 3.87 |

| FLT3 | 90 | 16.14 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have shown that this compound is orally bioavailable with a favorable half-life, supporting its potential for convenient oral dosing in a clinical setting.

| Parameter | Value | Route of Administration |

| Oral Bioavailability (%F) | 58%[6] | Oral (p.o.) |

| Half-life (T1/2) | 7.8 hours[6] | Intravenous (i.v.) |

| Volume of Distribution (Vd) | 1.7 L/kg[6] | Intravenous (i.v.) |

| Clearance (CL) | 36 mL/min/kg[6] | Intravenous (i.v.) |

Mechanism of Action: MERTK Signaling Inhibition

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of MERTK, thereby blocking downstream pro-survival signaling pathways.

MERTK Signaling Pathway in ALL

The binding of the ligand Gas6 to MERTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling. Key pathways include the JAK/STAT and MAPK/ERK cascades, which promote cell proliferation and survival.

References

- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of MERTK and BCL-2 in T-Cell and Early T-Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UNC4203 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC4203 is a potent and highly selective inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] Aberrant MERTK signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase binding assay and a cell-based phosphorylation assay. The provided methodologies and data will aid researchers in the evaluation of this compound and similar MERTK inhibitors.

Data Presentation

Table 1: this compound Kinase Inhibitory Activity

This table summarizes the in vitro inhibitory activity of this compound against MERTK and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) |

| MERTK | 1.2 |

| AXL | 140 |

| TYRO3 | 42 |

| FLT3 | 90 |

| [Source: MedchemExpress.com[1]] |

Signaling Pathway

MERTK is a receptor tyrosine kinase that, upon binding to its ligands such as Gas6 or Protein S, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, migration, and inhibition of apoptosis. This compound exerts its effect by inhibiting the kinase activity of MERTK, thereby blocking these downstream signals.

Experimental Protocols

MERTK Biochemical Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the MERTK kinase domain.[2]

Materials:

-

Recombinant MERTK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236

-

1X Kinase Buffer A

-

This compound (or other test compounds)

-

DMSO

-

384-well low-volume white plates

Procedure:

-

Compound Preparation:

-

Prepare a 4-fold serial dilution of this compound in DMSO. A suggested starting concentration is 1 mM.

-

Further dilute the compound solutions in 1X Kinase Buffer A to achieve the desired 4X final assay concentrations.

-

-

Kinase/Antibody Mixture Preparation:

-

Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations in the assay should be optimized, but a starting point is 5 nM kinase and 2 nM Eu-Anti-GST Antibody.[3]

-

-

Tracer Preparation:

-

Prepare a 4X tracer solution in 1X Kinase Buffer A. A suggested concentration for Kinase Tracer 236 is 30 nM.[3]

-

-

Assay Assembly:

-

Add 4 µL of the 4X this compound dilution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Final volume in each well will be 16 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based MERTK Autophosphorylation Assay (HTRF®)

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on MERTK autophosphorylation at tyrosine 749 (Tyr749).[4]

Materials:

-

Cells expressing MERTK (e.g., HepG2 cells)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

Pervanadate (optional, to increase phosphorylation signal)

-

HTRF® Phospho-MERTK (Tyr749) and Total MERTK detection reagents

-

Supplemented lysis buffer

-

96-well cell culture plates

-

384-well low-volume white microplates

Procedure:

-

Cell Seeding:

-

Seed MERTK-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 100,000 cells/well for HepG2).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired time (e.g., 1 hour).

-

-

Cell Lysis:

-

(Optional) Add a stimulating agent like Pervanadate for 30 minutes before lysis to enhance the phosphorylation signal.

-

Aspirate the medium and add 50 µL of supplemented lysis buffer to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

-

HTRF® Detection:

-

Transfer 16 µL of the cell lysate from each well of the 96-well plate to a 384-well white microplate.

-

Add 4 µL of the HTRF® Phospho-MERTK (Tyr749) detection reagents to one set of wells and 4 µL of the HTRF® Total MERTK detection reagents to a parallel set of wells.

-

Incubate overnight at room temperature, protected from light.

-

-

Measurement and Data Analysis:

-

Read the HTRF signal on a compatible plate reader.

-

Calculate the ratio of the phospho-MERTK signal to the total MERTK signal to normalize for cell number.

-

Plot the normalized signal against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of MERTK phosphorylation.[4]

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a MERTK inhibitor. The biochemical binding assay confirms direct target engagement, while the cell-based phosphorylation assay validates its activity in a cellular context. These assays are essential tools for the preclinical evaluation of this compound and can be adapted for high-throughput screening of other potential MERTK inhibitors.

References

Application Notes and Protocols for UNC4203 Animal Model Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction